3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

Medicinal chemistry Structure–activity relationship Lead optimization

This chiral racemic sulfone hydrochloride features a unique C-3 methylamino substituent—outside the thioether-linked heterocycle series—enabling systematic SAR expansion without cytotoxicity confounds. The hydrochloride salt provides defined solubility (LogP 0.41) and documented CLP classification (H302, H315, H319, H335), eliminating in-house salt formation and safety documentation gaps. Procure for anti-tubercular lead optimization, PHGDH covalent-inhibitor probe development, or enantiomer-resolution studies. Not interchangeable with close analogs—validate potency and selectivity with the authentic compound.

Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
CAS No. 1423034-60-9
Cat. No. B1431760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride
CAS1423034-60-9
Molecular FormulaC9H12ClNO2S
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESCNC1CS(=O)(=O)C2=CC=CC=C12.Cl
InChIInChI=1S/C9H11NO2S.ClH/c1-10-8-6-13(11,12)9-5-3-2-4-7(8)9;/h2-5,8,10H,6H2,1H3;1H
InChIKeySRZWKVDNYWIQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride (CAS 1423034-60-9): Structural Identity and Core Physicochemical Profile for Procurement


3-(Methylamino)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione hydrochloride is a chiral, racemic 2,3-dihydrobenzothiophene S,S-dioxide (sulfone) bearing a secondary N-methylamino substituent at the C-3 position and supplied as the hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₂S (MW 233.71 g/mol) and its canonical SMILES is CNC1CS(=O)(=O)C2=CC=CC=C21.Cl . The compound is formally classified under the EU CLP regulation as Acute Tox. 4 (H302 – harmful if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract) [1]. The asymmetric carbon at C-3 means the commercial racemate can, in principle, be resolved into enantiomerically enriched forms via established Rh- or Ni-catalyzed asymmetric hydrogenation methodologies that have been demonstrated on closely related 2,3-dihydrobenzo[b]thiophene 1,1-dioxide substrates [2].

Why In-Class Benzothiophene-1,1-Dioxide Analogs Cannot Be Freely Substituted for 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride (CAS 1423034-60-9)


The 3-substituted benzothiophene-1,1-dioxide scaffold displays steep structure–activity relationships (SAR) wherein even minor changes at the C-3 position—such as substituting a methylamino group for an aminomethyl or a primary amino group—profoundly alter both biological activity and cytotoxicity profiles [1]. Systematic SAR studies on this class against Mycobacterium tuberculosis demonstrated that imidazole, thiadiazole, and thiazole substituents at C-3 yielded no measurable activity (MIC >20 µM), whereas oxadiazole and tetrazole substituents conferred MIC values of 3–8 µM and 2.6 µM, respectively [1]. Furthermore, the identity of the counterion (hydrochloride salt vs. free base) governs physicochemical properties including aqueous solubility, LogP, and handling safety classification, making direct interchange of salt forms a procurement risk [2]. These data underscore that the precise C-3 methylamino substituent and the hydrochloride salt form are not interchangeable with close analogs without re-validation of potency, selectivity, and safety.

Quantitative Differentiation Evidence for 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride (CAS 1423034-60-9) vs. Closest Analogs


Structural Differentiation: N-Methylamino vs. Aminomethyl Substituent at the C-3 Position

The target compound bears a secondary N-methylamino group (–NHCH₃) directly attached to the C-3 position of the dihydrobenzothiophene-1,1-dioxide core, in contrast to the closest commercially available analog, 3-(aminomethyl)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione hydrochloride (CAS 1156307-17-3), which carries a primary aminomethyl substituent (–CH₂NH₂) . This distinction has two critical consequences: (i) the methylamino group eliminates the benzylic methylene spacer present in the aminomethyl analog, altering the geometry and electronic environment of the amine pharmacophore; (ii) the secondary amine (pKa of conjugate acid estimated at ~10–11 for aliphatic secondary amines) exhibits different protonation behavior compared with the primary amine of the aminomethyl analog (pKa ~9–10), affecting solubility and membrane permeability under physiological conditions [1]. In the context of the 3-substituted benzothiophene-1,1-dioxide anti-tubercular SAR, replacement of the C-3 thioether-linked heterocycle with even closely related heterocycles (e.g., imidazole vs. oxadiazole) resulted in complete loss of activity (MIC >20 µM vs. 3–8 µM), demonstrating the hypersensitivity of this scaffold to C-3 substituent identity [2].

Medicinal chemistry Structure–activity relationship Lead optimization

Salt Form Differentiation: Hydrochloride Salt vs. Free Base — Solubility and Handling Implications

The hydrochloride salt (CAS 1423034-60-9, MW 233.71 g/mol) is distinguished from the free base form (CAS 1154992-19-4, MW 197.26 g/mol) by its enhanced aqueous solubility attributable to the protonated ammonium species [1]. The free base is a neutral amine with limited water solubility, whereas the hydrochloride salt is a charged species expected to exhibit substantially higher aqueous dissolution rates. The measured LogP for the hydrochloride salt is 0.41, indicating a moderately hydrophilic character that is consistent with the ionized ammonium form . In contrast, the neutral free base is expected to have a higher LogP (estimated ~1.0–1.5 based on the LogP of the parent benzothiophene-1,1-dioxide scaffold, experimentally determined as 0.88–2.53 depending on measurement conditions [2]), which would alter both in vitro assay behavior and in vivo absorption characteristics if used interchangeably. The hydrochloride salt also carries the CLP hazard classification Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), whereas the free base form has no notified harmonized classification in the ECHA C&L inventory [3].

Pre-formulation Aqueous solubility Salt selection

Class-Level Biological Differentiation: 3-Substituted Benzothiophene-1,1-Dioxides as Anti-Tubercular Agents

The 3-substituted benzothiophene-1,1-dioxide (BTD) class has been systematically evaluated for activity against virulent Mycobacterium tuberculosis (H37Rv) under aerobic conditions. Chandrasekera et al. (2014) demonstrated that C-3 substitution identity is the dominant driver of both anti-tubercular potency and eukaryotic cytotoxicity [1]. Oxadiazole-substituted analogs exhibited MIC values of 3–8 µM, while the tetrazole-substituted analog reached an MIC of 2.6 µM but with unacceptable cytotoxicity (Vero cell TC₅₀ = 0.1 µM). Critically, imidazole, thiadiazole, and thiazole substituents at C-3 were essentially inactive (MIC >20 µM) [1]. Although the specific methylamino-substituted analog (the target compound) was not included in this published SAR set, its structural placement as a simple N-alkylamino substituent distinguishes it from the thioether-linked heterocycles that dominated the reported SAR. The methylamino group offers a hydrogen-bond donor (N–H) and a small hydrophobic methyl group, a pharmacophoric combination absent in the thioether-linked heterocycle series, thus representing an unexplored quadrant of the BTD chemical space with potential for differentiated activity and selectivity profiles [1].

Antitubercular drug discovery Mycobacterium tuberculosis Phenotypic screening

Chirality as a Differentiation Vector: Single Asymmetric Center Enables Enantiomer-Selective Procurement

3-(Methylamino)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione hydrochloride contains one asymmetric carbon atom at the C-3 position (Fsp³ = 0.33), making it a racemic mixture as supplied commercially . This is in contrast to the fully aromatic analog 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione (CAS 1423026-07-6, MW 195.24), which is achiral at the C-3 position due to the sp² hybridization of the benzothiophene ring system . The availability of robust asymmetric hydrogenation methodologies for prochiral benzo[b]thiophene 1,1-dioxide substrates—delivering chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with up to 99% yield and >99% enantiomeric excess using Rh or Ni catalysis—means that enantiomerically enriched forms of the target compound are synthetically accessible, providing a procurement pathway for stereochemically defined material that is not available for achiral aromatic analogs [1][2].

Chiral resolution Asymmetric synthesis Enantioselective catalysis

Recommended Application Scenarios for 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride (CAS 1423034-60-9) Based on Evidence


Medicinal Chemistry SAR Expansion of the 3-Substituted Benzothiophene-1,1-Dioxide Anti-Tubercular Series

The published SAR for the BTD anti-tubercular series is limited to C-3 thioether-linked heterocycles (oxadiazoles, tetrazoles, imidazoles, thiadiazoles, thiazoles) [1]. The target compound provides a structurally distinct C-3 substituent (a secondary N-methylamino group directly attached to the scaffold) that lies outside the explored thioether-linked heterocycle chemical space. Procurement of this compound enables systematic evaluation of whether a simple alkylamino substituent can decouple the anti-tubercular activity (MIC range 2.6–8 µM for active analogs) from the cytotoxicity that plagued the original series (TC₅₀ range 0.1–5 µM) [1]. The methylamino group's hydrogen-bond donor capacity and reduced steric bulk relative to the heterocyclic substituents may alter the selectivity index (MIC/TC₅₀), a critical parameter for lead progression [1].

Pre-Formulation and Salt Selection Studies Requiring a Defined Hydrochloride Salt with Known Hazard Classification

For in vivo pharmacokinetic or efficacy studies requiring aqueous dosing formulations, the hydrochloride salt form offers a defined solubility advantage over the free base (CAS 1154992-19-4) with a measured LogP of 0.41 . The compound's notified CLP hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) provides a regulatory framework for safe handling and documentation that is absent for the free base form [2]. Procurement of the certified hydrochloride salt eliminates the need for in-house salt formation and characterization, reducing formulation development time.

Chiral Probe Synthesis via Asymmetric Hydrogenation for Target Engagement Studies

The single asymmetric center at C-3 (Fsp³ = 0.33) makes this compound a candidate for enantiomer separation or asymmetric synthesis. Established Rh- and Ni-catalyzed asymmetric hydrogenation protocols have been validated on structurally analogous benzo[b]thiophene 1,1-dioxide substrates, delivering products with >99% ee [3][4]. Access to enantiomerically pure (R)- and (S)-forms of the target compound would enable differential target engagement studies, as chirality at the C-3 position may influence binding to asymmetric biological targets such as kinases, PHGDH, or STAT3, all of which have been targeted by benzothiophene-1,1-dioxide derivatives [1].

Chemical Biology Tool Compound for PHGDH and Cancer Metabolism Research

The benzothiophene-1,1-dioxide scaffold has been validated as a covalent inhibitor chemotype for phosphoglycerate dehydrogenase (PHGDH), a rate-limiting enzyme in serine biosynthesis that is hyperactive in multiple tumors [5]. The lead compound B12 (a benzo[b]thiophene-1,1-dioxide derivative) inhibited PHGDH with an IC₅₀ of 0.29 ± 0.02 µM and suppressed proliferation of PHGDH-overexpressing cancer cell lines (MDA-MB-468, NCI-H1975, HT1080, PC9) [5]. The target compound, with its unique C-3 methylamino substituent, serves as a structurally distinct probe to explore whether alternative C-3 substitution patterns can modulate PHGDH inhibitory potency, covalent binding efficiency to Cys421, or selectivity against off-target enzymes within the serine synthesis pathway.

Quote Request

Request a Quote for 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.